![molecular formula C19H20N2O5S B2473917 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide CAS No. 1226488-12-5](/img/structure/B2473917.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

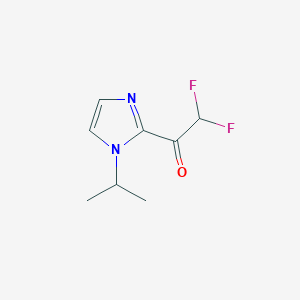

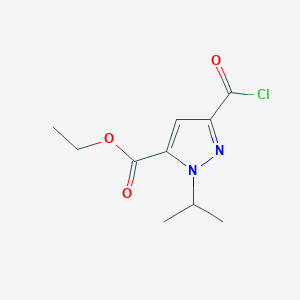

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,4-dioxothiazolidin-3-yl group, which is a type of thiazolidinedione, a class of compounds with potential antidiabetic activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl and 2,4-dioxothiazolidin-3-yl groups, connected by an acrylamide linkage. The exact structure would depend on the stereochemistry at the acrylamide double bond .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo addition reactions, while the dioxol ring could be susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group could increase its solubility in polar solvents .Scientific Research Applications

Acrylamide in Industrial and Laboratory Applications

Acrylamide, a reactive alpha, beta-unsaturated molecule, is extensively utilized to synthesize polyacrylamide. This compound finds numerous applications in soil conditioning, wastewater treatment, and in industries such as cosmetics, paper, and textiles. It's also crucial in laboratories as a solid support for protein separation via electrophoresis. While acrylamide is beneficial in these contexts, its potential exposure risks have spurred significant research into its effects on cells, tissues, and human health. This compound's formation in foods during processing, particularly under conditions that induce Maillard browning, has heightened interest in its chemistry, biochemistry, and safety. Consequently, a comprehensive understanding of acrylamide's formation, distribution in food, and its role in human health is crucial to developing improved food processes that decrease its dietary content (Friedman, 2003).

Acrylamide in Food Processing

The revelation of acrylamide's presence in heat-treated, carbohydrate-rich foods has led to extensive investigations into its occurrence, chemistry, and toxicology. Understanding the link between acrylamide and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in comprehending the chemical route of its formation during food preparation and processing. This knowledge is fundamental for the food industry's ongoing efforts to mitigate acrylamide levels in various food categories, such as potatoes, biscuits, cereals, and coffee, while maintaining their attractive organoleptic properties (Taeymans et al., 2004).

Mitigation Strategies for Acrylamide Toxicity

Addressing the potential toxicity of acrylamide involves strategies to reduce its content in the diet and suppress its adverse effects in vivo. These strategies encompass selecting plant varieties with low levels of acrylamide precursors, modifying processing conditions to minimize its formation, and incorporating food ingredients that prevent its formation. Additionally, research into removing or trapping formed acrylamide and mitigating its in vivo toxicity is crucial. A holistic approach, combining these methods while ensuring the nutritional quality, safety, and sensory attributes of food, is imperative for reducing the acrylamide burden of the diet (Friedman & Levin, 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIYVNPRGSDZTP-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2473834.png)

![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)

![2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile](/img/structure/B2473840.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)

![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)